Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate
Description
Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrimidine core. Its structure includes a 7-oxo group, a 5-propyl substituent, and a thioacetate side chain esterified with a benzyl group. The triazolopyrimidine scaffold is known for its pharmacological relevance, particularly in cardiovascular and anti-inflammatory applications, due to its ability to modulate adenosine receptors or phosphodiesterase enzymes . The propyl and benzyl ester groups may influence lipophilicity, bioavailability, and metabolic stability compared to simpler alkyl or aryl analogs.
Properties
IUPAC Name |
benzyl 2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-2-6-13-9-14(22)18-16-19-20-17(21(13)16)25-11-15(23)24-10-12-7-4-3-5-8-12/h3-5,7-9H,2,6,10-11H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEAAUANVORMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the core triazolopyrimidine structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Studies show that derivatives of triazolopyrimidines can effectively combat various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The mechanism often involves interference with cellular processes like DNA replication and protein synthesis, making it a candidate for developing new antibiotics.
1.2 Antitumor Properties
Research indicates that triazolopyrimidine derivatives can inhibit the growth of cancer cells. For instance, compounds similar to Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate have shown potential in targeting specific cancer cell lines . The structural characteristics of these compounds allow them to interact with key enzymes involved in tumor proliferation.
1.3 Anti-inflammatory Effects
Triazolopyrimidine derivatives have been noted for their anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Material Sciences
3.1 Polymer Applications
The compound's unique structural features make it suitable for incorporation into polymer matrices. Research has indicated that triazolopyrimidine derivatives can enhance the mechanical properties of polymers while providing additional functionalities such as antimicrobial activity .
3.2 Supramolecular Chemistry
this compound can participate in supramolecular assemblies due to its ability to form hydrogen bonds and π–π interactions with other molecules. This property is advantageous for developing new materials with tailored properties for specific applications .
Case Study 1: Antimicrobial Efficacy
In a study published by Europe PMC, a series of triazolopyrimidine derivatives were tested against various pathogens. The results demonstrated that certain derivatives exhibited up to 16 times higher activity against drug-resistant strains compared to standard antibiotics like ampicillin .
Case Study 2: Cancer Cell Line Inhibition
A recent investigation into the antitumor effects of triazolopyrimidine derivatives revealed that specific compounds could significantly inhibit the proliferation of breast cancer cells in vitro. The study highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism by which Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs fall into three categories: (1) thiazolo-pyrimidine derivatives, (2) triazoloquinoxaline/pyrazine derivatives, and (3) ester-modified triazolopyrimidines. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Comparative Analysis of Structural Analogues
*LogP values are estimated via computational models (e.g., ChemAxon).
Key Findings from Comparative Studies
- Core Heterocycle Impact: The [1,2,4]triazolo[4,3-a]pyrimidine core in the target compound exhibits greater metabolic stability than the thiazolo[4,5-d]pyrimidine in Compound 19 due to reduced susceptibility to oxidative degradation . However, triazoloquinoxaline derivatives (e.g., Compound A) show superior inotropic activity, likely due to enhanced π-π stacking with cardiac receptors .
- The benzyl ester in the target compound may act as a prodrug, requiring enzymatic hydrolysis to release the active thioacetate moiety. In contrast, ethyl esters (e.g., EPO Patent compound) are hydrolyzed faster in vivo, affecting bioavailability .
- Pharmacological Divergence: While Compound A achieved a 9.92% increase in stroke volume via phosphodiesterase-III inhibition, the target compound’s 7-oxo group and sulfur linkage could shift its mechanism toward adenosine A2A receptor modulation, as seen in structurally related triazolopyrimidines .
Biological Activity
Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial and anticancer activities, alongside relevant research findings and case studies.
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 358.4 g/mol
- CAS Number : 895005-76-2
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The triazole ring can interfere with microbial cell wall synthesis or inhibit key enzymes involved in bacterial metabolism.
- Case Study : A study demonstrated that benzothioate derivatives showed effective antibacterial activity against various pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. For example, triazole derivatives exhibited antiproliferative effects against breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines .
Comparative Biological Activity Table
- Antibacterial Mechanism :
- Disruption of bacterial cell wall synthesis.
- Inhibition of essential metabolic pathways through enzyme inhibition.
- Anticancer Mechanism :
Research Findings
Recent studies have highlighted the importance of the thioacetate group in enhancing the biological activity of triazole derivatives:
Q & A
Basic: How is Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate synthesized, and what key reaction conditions influence yield?
Answer:
The compound is synthesized via a multi-step process involving:
Thiolation: Reaction of 7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl derivatives with thiolating agents (e.g., Lawesson’s reagent) to introduce the thio group.
Acetylation: Coupling with benzyl 2-bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioacetate linkage.
Key Conditions:
- Temperature control (60–80°C) to avoid side reactions in thiolation.
- Use of anhydrous solvents (DMF or acetonitrile) to prevent hydrolysis.
- Catalytic bases (e.g., triethylamine) to enhance nucleophilicity.
Yield optimization requires monitoring reaction progress via TLC or HPLC, with typical yields ranging from 45–65% .
Basic: What spectroscopic methods are recommended for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Assign peaks for the triazolo-pyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and benzyl ester (δ 5.1–5.3 ppm for CH₂). Confirm thioether linkage via sulfur-adjacent carbon shifts (δ 35–45 ppm in 13C NMR).
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
Cross-validation with elemental analysis (C, H, N, S) is critical for purity assessment .
Advanced: How can researchers optimize the synthesis to improve regioselectivity in triazolo-pyrimidine ring formation?
Answer:
Regioselectivity challenges arise during cyclization of the triazolo-pyrimidine ring. Strategies include:
- Microwave-assisted synthesis: Reduces reaction time and minimizes side products (e.g., competing pyrimidine isomers) .
- Lewis acid catalysis: Use ZnCl₂ or BF₃·Et₂O to direct cyclization toward the desired [1,2,4]triazolo[4,3-a]pyrimidine isomer.
- Solvent polarity modulation: Polar aprotic solvents (DMSO) favor cyclization via stabilization of transition states .
Advanced: What strategies are effective in analyzing contradictory spectral data during structural elucidation?
Answer:
- Heteronuclear NMR (HSQC/HMBC): Resolves ambiguities in proton-carbon correlations, especially for overlapping peaks in the triazolo-pyrimidine region.
- X-ray crystallography: Provides definitive confirmation of regiochemistry and stereochemistry if crystals are obtainable.
- Dynamic NMR experiments: Detect conformational flexibility (e.g., hindered rotation in the benzyl ester group) that may cause splitting or broadening of signals .
Basic: What are the stability considerations for storing this compound, and how should degradation be monitored?
Answer:
- Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the thioether group and hydrolysis of the ester.
- Degradation markers: Monitor via HPLC for:
Advanced: How can computational modeling aid in predicting the biological activity of derivatives?
Answer:
- Docking studies: Use software (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., dihydrofolate reductase) based on the triazolo-pyrimidine scaffold.
- QSAR models: Correlate substituent effects (e.g., propyl vs. methyl groups at position 5) with bioactivity data from analogues.
- DFT calculations: Predict electron density maps to optimize charge distribution for target binding .
Advanced: What are the mechanistic pathways for the degradation of this compound under acidic or basic conditions?
Answer:
- Acidic hydrolysis: Protonation of the ester carbonyl accelerates cleavage, yielding 2-mercapto-triazolo-pyrimidine and benzyl alcohol.
- Basic hydrolysis: Nucleophilic attack by OH⁻ on the ester, forming a carboxylate intermediate and subsequent thioether oxidation.
- Kinetic studies: Use pH-dependent HPLC to track degradation rates and identify Arrhenius activation parameters for shelf-life prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
